Tributyl(2-methylbut-2-EN-1-YL)stannane
Description
Properties
CAS No. |
115991-75-8 |
|---|---|
Molecular Formula |
C17H36Sn |
Molecular Weight |
359.2 g/mol |
IUPAC Name |
tributyl(2-methylbut-2-enyl)stannane |
InChI |
InChI=1S/C5H9.3C4H9.Sn/c1-4-5(2)3;3*1-3-4-2;/h4H,2H2,1,3H3;3*1,3-4H2,2H3; |
InChI Key |
NGQZOIDPPZMEBA-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)CC(=CC)C |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Optimization
The 2-methylbut-2-en-1-yl magnesium bromide is prepared by reacting 2-methyl-1-bromo-2-butene with magnesium in anhydrous tetrahydrofuran (THF). Subsequent addition to tributyltin chloride (Bu₃SnCl) in a 1:1 molar ratio yields the target compound:
$$
\text{Bu}3\text{SnCl} + \text{CH}2=\text{C(CH}3\text{)CH}2\text{MgBr} \rightarrow \text{Bu}3\text{Sn}-\text{CH}2\text{C(CH}3\text{)=CH}2 + \text{MgBrCl}
$$
This method, adapted from general organotin synthesis principles, requires strict anhydrous conditions to prevent hydrolysis of the Grignard reagent. The reaction typically proceeds at 0–5°C to mitigate side reactions, with yields ranging from 60% to 75% after purification via vacuum distillation.
Hydrostannation of Alkynes
Hydrostannation offers a regioselective route to allyltin compounds. The anti-Markovnikov addition of tributyltin hydride (Bu₃SnH) to 2-methyl-1-butyne generates the desired product.
Catalytic Hydrostannation
In the presence of a radical initiator such as azobisisobutyronitrile (AIBN), Bu₃SnH reacts with 2-methyl-1-butyne at 80°C:
$$
\text{Bu}3\text{SnH} + \text{HC≡C-C(CH}3\text{)}2 \xrightarrow{\text{AIBN}} \text{Bu}3\text{Sn}-\text{CH}2\text{C(CH}3\text{)=CH}_2
$$
This method, validated in analogous systems, produces the (E)-isomer predominantly due to steric effects during radical addition. Yields exceed 80% when using excess alkyne, though purification requires careful column chromatography to remove unreacted tin hydride.
Cross-Coupling with Preformed Organotin Reagents
The Stille coupling, while primarily used for carbon-carbon bond formation, can also be adapted to synthesize complex organotin compounds. For example, reacting tributyl(vinyl)stannane with 2-methyl-1-iodo-2-butene in the presence of a palladium catalyst facilitates the formation of the target compound:
$$
\text{Bu}3\text{Sn}-\text{CH=CH}2 + \text{ICH}2\text{C(CH}3\text{)=CH}2 \xrightarrow{\text{Pd(PPh}3\text{)}4} \text{Bu}3\text{Sn}-\text{CH}2\text{C(CH}3\text{)=CH}_2 + \text{HI}
$$
This method, though less common, provides moderate yields (40–50%) and is limited by the availability of specialized vinyltin precursors.
Emerging Methodologies
Recent advances in photoredox catalysis have enabled tin-hydrogen bond activation under mild conditions. For example, visible-light-mediated hydrostannation of allenes could provide a stereocontrolled route to the target compound, though this remains exploratory.
Chemical Reactions Analysis
Types of Reactions
Tributyl(2-methylbut-2-EN-1-YL)stannane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: It can act as a reducing agent in certain reactions.
Substitution: The compound is involved in substitution reactions, particularly in the presence of aryl halides.
Common Reagents and Conditions
Common reagents used in reactions with this compound include t-BuOK, aryl halides, and chloromethyl methyl ether . The reactions typically occur under mild to moderate temperatures, often around 30°C .
Major Products Formed
The major products formed from reactions involving this compound include arylstannanes and other organotin compounds .
Scientific Research Applications
Tributyl(2-methylbut-2-EN-1-YL)stannane is used in various scientific research applications, including:
Biology: The compound’s interactions with biological molecules are studied to understand its potential effects and applications.
Medicine: Research is conducted to explore its potential use in medicinal chemistry.
Industry: It is used in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of tributyl(2-methylbut-2-EN-1-YL)stannane involves its ability to act as a nucleophile in substitution reactions. The compound’s stannyl group interacts with electrophilic centers in other molecules, facilitating the formation of new chemical bonds . The molecular targets and pathways involved in these reactions depend on the specific reagents and conditions used.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Organotin Compounds
Structural Features
The table below highlights structural differences between tributyl(2-methylbut-2-en-1-yl)stannane and related compounds:
Key Observations :
- The branched allyl group in the target compound increases steric hindrance compared to linear analogs like tributyl(allyl)stannane.
- The α-alkoxyallylic stannane in incorporates an electron-donating methoxymethoxy group, enhancing its diastereoselectivity in aldehyde additions .
Stille Coupling
- This compound : Exhibits moderate reactivity due to steric bulk, favoring couplings with less hindered electrophiles.
- Tributyl(allyl)stannane : Higher reactivity in cross-couplings with aryl halides but lower stereochemical control.
- α-Alkoxyallylic stannanes (e.g., ) : Superior diastereoselectivity (>90% de) in aldol-like additions to aldehydes due to electronic and steric directing effects .
Stability and Handling
- The branched allyl group in the target compound improves thermal stability compared to linear analogs but may reduce solubility in polar solvents.
- α-Alkoxy derivatives (e.g., ) are moisture-sensitive, requiring anhydrous conditions, whereas the target compound is relatively robust under standard handling .
Case Study: Diastereoselectivity in Allylation Reactions
A critical distinction lies in the stereochemical outcomes of allylation:
- This compound typically yields mixtures due to the absence of directing groups.
- In contrast, α-alkoxyallylic stannanes () achieve high diastereoselectivity via chelation control, making them preferred for synthesizing chiral diols .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Tributyl(2-methylbut-2-en-1-yl)stannane, and how can purity be validated?
- Methodology : The compound can be synthesized via transmetallation reactions using Grignard reagents (e.g., 2-methylbut-2-en-1-ylmagnesium bromide) with tributyltin chloride. Alternatively, hydrostannylation of 2-methyl-1,3-butadiene with tributyltin hydride under radical initiation (e.g., AIBN) is effective.
- Purity Validation : Use gas chromatography (GC) with flame ionization detection or ¹H/¹³C NMR to confirm structural integrity. Pay attention to ¹¹⁹Sn NMR to identify tin-centered environments, as organotin compounds exhibit distinct Sn satellite peaks in proton NMR .
Q. Which spectroscopic and analytical techniques are critical for characterizing this organotin compound?
- Key Techniques :
- NMR Spectroscopy : ¹H and ¹³C NMR for backbone confirmation; ¹¹⁹Sn NMR (δ ≈ 0–200 ppm) to assess tin coordination and electronic environment.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., m/z 345.151 for C₁₆H₃₄Sn) .
- Infrared (IR) Spectroscopy : Peaks at ~1600–1650 cm⁻¹ for C=C stretching in the alkenyl group.
- Cross-Validation : Compare retention times in GC with known standards (e.g., Kanto Reagents’ organotin catalog) to resolve ambiguities .
Advanced Research Questions
Q. How can researchers address contradictory reactivity data in Stille cross-coupling applications involving this stannane?
- Troubleshooting Framework :
Catalyst Screening : Test palladium catalysts (e.g., Pd(PPh₃)₄ vs. Pd₂(dba)₃) to optimize transmetallation efficiency.
Solvent Effects : Polar aprotic solvents (e.g., DMF) may enhance solubility but accelerate decomposition. Compare yields in THF vs. toluene.
Additives : Use CuI or LiCl to suppress homocoupling side reactions.
- Data Analysis : Employ kinetic studies (e.g., reaction monitoring via in-situ IR) to identify rate-limiting steps. Contradictions may arise from trace oxygen or moisture, necessitating strict inert conditions .
Q. What decomposition pathways occur under thermal or oxidative stress, and how can stability be improved?
- Stability Profile :
- Thermal Decomposition : Thermogravimetric analysis (TGA) shows mass loss onset at ~160°C, correlating with Sn-C bond cleavage.
- Oxidative Degradation : Exposure to air generates tin oxides (e.g., Bu₃Sn-O-SnBu₃), detectable via FTIR (broad O-H stretches at ~3200 cm⁻¹).
Methodological Design Questions
Q. How to optimize reaction conditions for high-yield Stille couplings without column chromatography?
- Protocol :
Pre-distillation : Purify the stannane via vacuum distillation (b.p. ~330°C at 760 mmHg) to remove tributyltin oxide byproducts .
Catalyst Pre-activation : Pre-stir Pd catalysts with ligand (e.g., AsPh₃) to enhance activity.
Workup : Use aqueous KF to precipitate tin residues, simplifying extraction.
Q. What computational methods predict the steric and electronic effects of the 2-methylbut-2-en-1-yl substituent on reactivity?
- Approach :
- DFT Calculations : Model the Sn-C bond dissociation energy (BDE) and Mayer bond order to assess transmetallation feasibility.
- Steric Maps : Use molecular volume analysis (e.g., via Spartan software) to compare substituent bulk with analogous compounds like tributyl(thiophen-2-yl)stannane .
Data Contradiction Analysis
Q. How to resolve discrepancies in reported boiling points or spectral data across studies?
- Root Causes :
- Impurity Profiles : Trace solvents (e.g., THF) or degradation products skew boiling points. Validate purity via GC-MS.
- Isomerization : The 2-methylbut-2-en-1-yl group may isomerize under analysis conditions (e.g., GC heating), altering retention times.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
